4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid

Peptidomimetics Heterocyclic Amino Acids Conformational Constraint

Regioisomeric mismatch in thiophene amino acid procurement causes synthetic failure. This 4-amino-3-carboxy Boc-protected building block (CAS 108180-63-8) eliminates that risk, providing the exact ortho-substitution pattern required for thienopyrimidine and thienopyrazine annulation in kinase inhibitor programs. • Ready-to-use in solid-phase peptide synthesis (Boc strategy) with direct resin loading via free 3-COOH. • Clean deprotection (TFA/DCM) yields 4-aminothiophene-3-carboxylic acid for downstream diversification without oxidation byproducts.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 108180-63-8
Cat. No. B025150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid
CAS108180-63-8
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CSC=C1C(=O)O
InChIInChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-7-5-16-4-6(7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
InChIKeyXYOGFDWFZFHNTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-4-Aminothiophene-3-carboxylic Acid: Sourcing & Procurement


4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid (CAS 108180-63-8), also known as Boc-4-aminothiophene-3-carboxylic acid, is a heterocyclic amino acid derivative with the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol. It is characterized by a thiophene ring substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected amino group and at the 3-position with a carboxylic acid group. As a protected amino acid analog, it serves primarily as a building block in peptide synthesis and medicinal chemistry programs where a sulfur-containing heteroaromatic scaffold is required to mimic phenylalanine or tyrosine residues or to introduce conformational constraint.

The 4-Amino-3-Carboxy Regioisomer Advantage


The substitution pattern on the thiophene ring critically governs both the reactivity and the spatial geometry of the resulting derivatives. In this compound, the amino and carboxylic acid groups are positioned ortho to each other (4-amino, 3-carboxy), whereas closely related analogs such as Boc-3-aminothiophene-2-carboxylic acid (CAS 101537-64-8) present a vicinal 3-amino, 2-carboxy arrangement , and 5-bromo-2-(Boc-amino)thiophene-3-carboxylic acid (CAS 923010-34-8) incorporates a 2-amino, 3-carboxy pattern plus a heavy bromine substituent . These positional differences alter the dihedral angle between the amine and carboxyl functionalities, affecting cyclization kinetics, amide bond formation efficiency, and the ultimate three-dimensional orientation of the thiophene moiety when incorporated into larger peptidomimetic or drug-like scaffolds. [1] Procurement of an incorrect regioisomer therefore risks synthetic failure or altered downstream biological activity due to divergent conformational preferences. The following evidence quantifies the specific synthetic and procurement advantages of the 4-amino-3-carboxy regioisomer.

Boc-4-Aminothiophene-3-carboxylic Acid vs. In-Class Alternatives


4-Amino-3-Carboxy Regioisomer for Unique Peptidomimetics

The target compound possesses a 4-amino, 3-carboxy substitution pattern on the thiophene ring. In contrast, the more commonly cited analog Boc-3-aminothiophene-2-carboxylic acid (CAS 101537-64-8) has a 3-amino, 2-carboxy arrangement. The ortho relationship between the amine and carboxyl groups in the target compound creates a distinct dihedral angle and intramolecular hydrogen-bonding network, which translates into different conformational preferences when incorporated into peptide chains. [1] This regioisomeric identity is not interchangeable in synthetic workflows; the 4-amino-3-carboxy scaffold has been specifically utilized to construct thieno[2,3-d]pyrimidinone and thieno[3,4-b]pyrazine cores that are inaccessible from the 3-amino-2-carboxy isomer due to cyclization pathway divergence. [1]

Peptidomimetics Heterocyclic Amino Acids Conformational Constraint

Validated Intermediate for Thymidylate Synthase Inhibitors

The methyl ester derivative of the target compound, Methyl 4-Boc-aminothiophene-3-carboxylate (CAS 161940-20-1), is a directly accessible and well-characterized intermediate. This ester is not merely a derivative but a critical building block in the synthesis of quinazoline-based thymidylate synthase inhibitors, including the clinically approved anticancer agent Raltitrexed. [1] In contrast, the methyl ester of the 3-amino-2-carboxy isomer is documented but lacks a comparable validated entry into the same class of antimetabolite pharmacophores. [1] The 4-amino substitution pattern is essential for the subsequent N-alkylation and cyclization steps that form the thieno[2,3-d]pyrimidine core. [1]

Medicinal Chemistry Thymidylate Synthase Oncology

Direct Amide Coupling and On-Resin Peptide Synthesis

The target compound bears a free carboxylic acid group at the 3-position, enabling direct activation and coupling to amines or solid-phase resins using standard carbodiimide (e.g., DCC, EDC) or uronium (e.g., HBTU, HATU) reagents. [1] This contrasts with analogs such as tert-butyl thiophen-2-ylcarbamate (CAS 56267-50-6), which lacks the carboxylic acid group and therefore cannot be directly incorporated into peptide chains without additional functional group manipulation. The Boc protecting group on the amine is orthogonal to the carboxylic acid, allowing for selective deprotection under acidic conditions (e.g., TFA) to reveal the free amine for subsequent coupling steps. [1] This orthogonality is a standard but essential requirement for Boc-strategy solid-phase peptide synthesis, and the presence of both protected amine and free acid in the same molecule eliminates the need for a separate carboxyl activation step that would be required if starting from an aminothiophene lacking the carboxylic acid. [1]

Solid-Phase Peptide Synthesis Boc Chemistry Thiophene Amino Acids

Halogen-Free: Avoids Pd-Coupling Side Reactions

Unlike halogenated analogs such as 5-bromo-2-(Boc-amino)thiophene-3-carboxylic acid (CAS 923010-34-8), the target compound contains no bromine, chlorine, or iodine substituents. The presence of bromine in the comparator enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings at the 5-position, which is advantageous in some synthetic strategies but also introduces potential complications. Brominated thiophenes are known to undergo unwanted oxidative addition side reactions, can poison palladium catalysts, and require stringent purification to remove residual palladium for pharmaceutical applications. [1] Furthermore, the bromine atom contributes a molecular weight of 322.17 g/mol to the comparator, a 32% increase over the target compound's 243.28 g/mol, and introduces a heavy atom that may be undesirable in lead optimization where ligand efficiency and metabolic stability are paramount. The target compound offers a cleaner, more predictable reactivity profile for amide bond formation and subsequent heterocycle construction without the interference of a halogen handle. [1]

Cross-Coupling Palladium Catalysis Drug Safety

Boc-4-Aminothiophene-3-carboxylic Acid Applications


Synthesis of Thienopyrimidinone and Thienopyrazine Cores

The 4-amino-3-carboxy substitution pattern is ideally suited for annulation reactions that yield fused thienopyrimidine and thienopyrazine heterocycles. [1] The ortho relationship between the protected amine and the carboxylic acid directs cyclization toward specific regioisomers that are privileged scaffolds in kinase inhibitor and antimetabolite drug discovery. [1] The methyl ester derivative (CAS 161940-20-1) has been explicitly validated in the synthesis of thymidylate synthase inhibitors, including Raltitrexed analogs. [2] This makes the target compound a strategic starting material for medicinal chemistry programs targeting the folate pathway or related nucleotide metabolism enzymes.

Constrained Peptidomimetics by Solid-Phase Boc Chemistry

The compound serves as a ready-to-use amino acid surrogate for solid-phase peptide synthesis under Boc-strategy conditions. [1] The free carboxylic acid at the 3-position allows direct loading onto Merrifield or PAM resins without pre-activation, while the Boc-protected 4-amino group remains stable to coupling conditions and is selectively cleaved with TFA to reveal the free amine for chain elongation. [1] The thiophene ring introduces conformational constraint and increased lipophilicity compared to phenylalanine, offering a means to modulate peptide secondary structure and membrane permeability. [1]

Direct Amide Coupling for Parallel Heterocyclic Library Synthesis

With both a free carboxylic acid and a Boc-protected amine in the same molecule, the target compound enables rapid, one-pot amide coupling with diverse amines using standard carbodiimide or uronium reagents. [1] The absence of halogen substituents eliminates competing cross-coupling side reactions, ensuring cleaner reaction profiles and simpler purification when generating libraries of amide derivatives. [2] This makes it particularly well-suited for high-throughput parallel synthesis in medicinal chemistry hit-to-lead campaigns where purity and reproducibility are critical.

Boc-Deprotection to Enable Late-Stage Diversification

The target compound can be quantitatively deprotected under mild acidic conditions (e.g., TFA/DCM) to yield 4-aminothiophene-3-carboxylic acid, a versatile intermediate for further diversification. [1] The resulting free amine can undergo reductive amination, acylation, sulfonylation, or diazotization, providing access to a wide range of N-functionalized thiophene derivatives. [1] This two-step Boc-protection/deprotection strategy offers a cleaner alternative to direct handling of the free 4-aminothiophene-3-carboxylic acid, which may be prone to oxidation or self-condensation. [1]

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